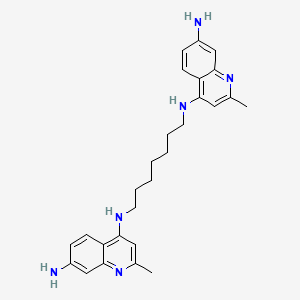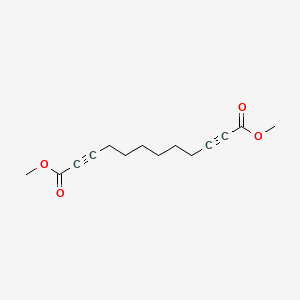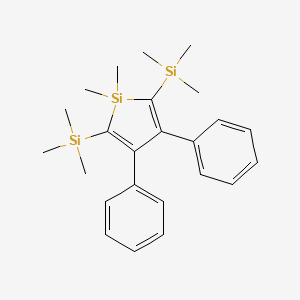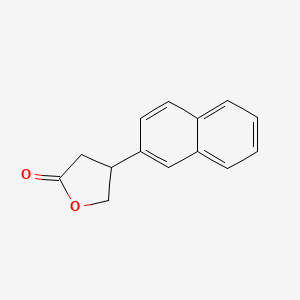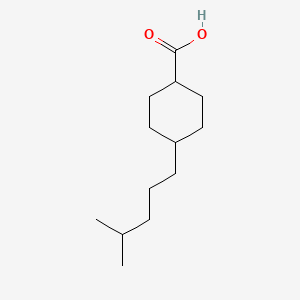
CID 18185457
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 18185457” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 18185457 involves specific reaction conditions and reagents. The preparation methods typically include steps such as acidification, neutralization, and digestion. These steps are crucial for ensuring the purity and stability of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and consistency. These methods often utilize advanced equipment and controlled environments to maintain the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: CID 18185457 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 18185457 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, the compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and technologies .
Mécanisme D'action
The mechanism of action of CID 18185457 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 18185457 include other chemical entities with comparable structures and properties. These compounds are often studied to understand their similarities and differences, which can provide insights into their unique characteristics .
Uniqueness: this compound is unique due to its specific chemical structure and the distinct reactions it undergoes. This uniqueness makes it a valuable compound for various research applications and highlights its potential for further exploration .
Propriétés
| 77385-69-4 | |
Formule moléculaire |
C2H4B2 |
Poids moléculaire |
49.68 g/mol |
InChI |
InChI=1S/C2H4B2/c1-3-2-4-1/h1-2H2 |
Clé InChI |
UFBWDMHZIDCONM-UHFFFAOYSA-N |
SMILES canonique |
[B]1C[B]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


